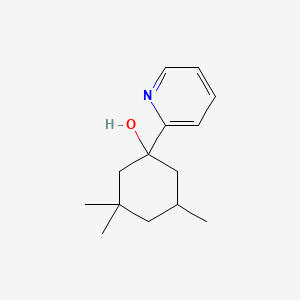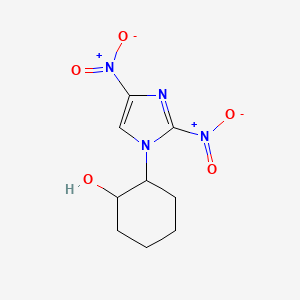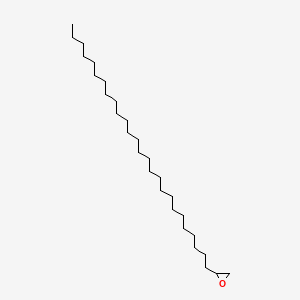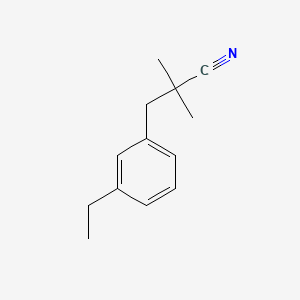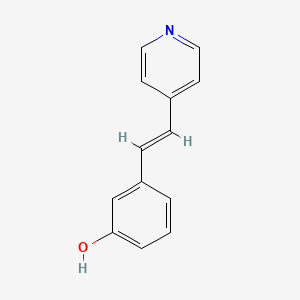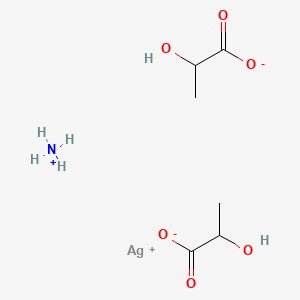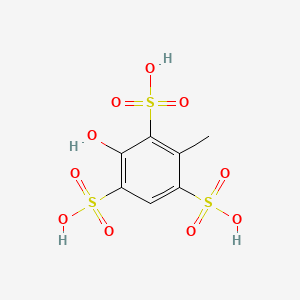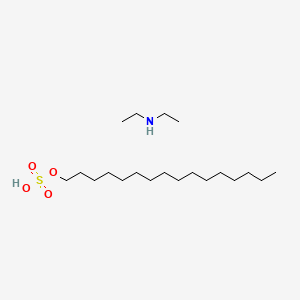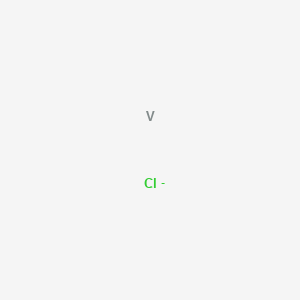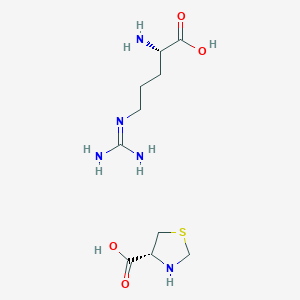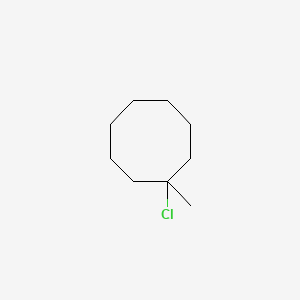
1-Chloro-1-methylcyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-methylcyclooctane is an organic compound with the molecular formula C₉H₁₇Cl. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom within the cyclooctane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-1-methylcyclooctane can be synthesized through various methods. One common approach involves the chlorination of 1-methylcyclooctane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-methylcyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methylcyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 1-methylcyclooctene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Major Products
Substitution: 1-Methylcyclooctanol.
Elimination: 1-Methylcyclooctene.
Oxidation: 1-Methylcyclooctanol, 1-methylcyclooctanone, or 1-methylcyclooctanoic acid.
Applications De Recherche Scientifique
1-Chloro-1-methylcyclooctane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-chloro-1-methylcyclooctane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar structure but with a six-membered ring.
1-Chloro-1-methylcyclopentane: Similar structure but with a five-membered ring.
1-Chloro-1-methylcyclobutane: Similar structure but with a four-membered ring.
Uniqueness
1-Chloro-1-methylcyclooctane is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and conformational flexibility, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66344-69-2 |
|---|---|
Formule moléculaire |
C9H17Cl |
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-chloro-1-methylcyclooctane |
InChI |
InChI=1S/C9H17Cl/c1-9(10)7-5-3-2-4-6-8-9/h2-8H2,1H3 |
Clé InChI |
YXBVMMBBECLXQE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


